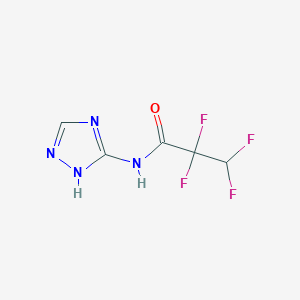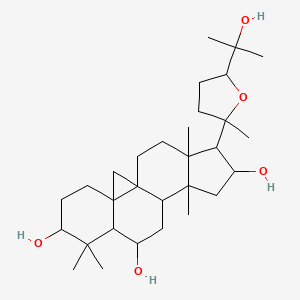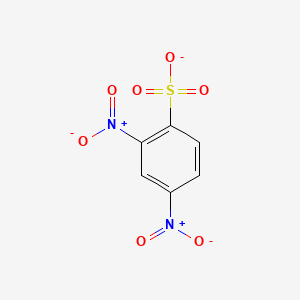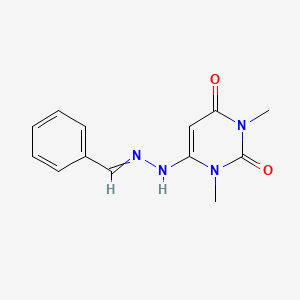
Diproteverine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diproteverine hydrochloride is a calcium channel blocker that has shown potential antianginal properties. It is primarily used for its vasodilatory and antispasmodic effects. The compound is known for its ability to reduce the amplitude of slow action potentials and shorten the duration of fast action potentials .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of diproteverine hydrochloride involves the reaction of 3,4-diethoxybenzaldehyde with 6,7-dipropan-2-yloxy-3,4-dihydroisoquinoline. The reaction typically requires a solvent such as ethanol and a catalyst like hydrochloric acid to facilitate the formation of the hydrochloride salt .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The final product is often crystallized and purified through recrystallization techniques .
Análisis De Reacciones Químicas
Types of Reactions
Diproteverine hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve reagents like halogens and alkylating agents.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound. These derivatives often retain the core structure of the compound but exhibit different chemical and physical properties .
Aplicaciones Científicas De Investigación
Diproteverine hydrochloride has several scientific research applications, including:
Chemistry: Used as a model compound in studies of calcium channel blockers and their mechanisms.
Biology: Investigated for its effects on cellular calcium channels and potential therapeutic applications.
Medicine: Explored for its antianginal and antispasmodic properties, particularly in cardiovascular diseases.
Industry: Utilized in the development of new pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Diproteverine hydrochloride exerts its effects by blocking calcium channels in smooth muscle cells. This inhibition reduces the influx of calcium ions, leading to relaxation of the smooth muscle and vasodilation. The compound primarily targets L-type calcium channels, which are crucial for muscle contraction and vascular tone regulation .
Comparación Con Compuestos Similares
Similar Compounds
Drotaverine: Another calcium channel blocker with similar antispasmodic properties.
Papaverine: A vasodilator that also inhibits phosphodiesterase enzymes.
Verapamil: A well-known calcium channel blocker used in the treatment of hypertension and angina.
Uniqueness
Diproteverine hydrochloride is unique in its specific structure, which allows for targeted inhibition of calcium channels with minimal side effects. Its combination of vasodilatory and antispasmodic effects makes it particularly useful in treating cardiovascular conditions .
Propiedades
Número CAS |
69373-88-2 |
|---|---|
Fórmula molecular |
C26H36ClNO4 |
Peso molecular |
462.0 g/mol |
Nombre IUPAC |
1-[(3,4-diethoxyphenyl)methyl]-6,7-di(propan-2-yloxy)-3,4-dihydroisoquinoline;hydrochloride |
InChI |
InChI=1S/C26H35NO4.ClH/c1-7-28-23-10-9-19(14-24(23)29-8-2)13-22-21-16-26(31-18(5)6)25(30-17(3)4)15-20(21)11-12-27-22;/h9-10,14-18H,7-8,11-13H2,1-6H3;1H |
Clave InChI |
AWQPJKUSDUHYIX-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |
SMILES canónico |
CCOC1=C(C=C(C=C1)CC2=NCCC3=CC(=C(C=C32)OC(C)C)OC(C)C)OCC.Cl |
Otros números CAS |
69373-88-2 |
Números CAS relacionados |
69373-95-1 (Parent) |
Sinónimos |
1-((3,4-diethoxyphenyl)methyl)-3,4-dihydro-6,7-bis(1-methylethoxy)isoquinoline HCL BRL 40015A BRL-40015-A BRL-40015A diproteverine diproteverine hydrochloride |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details





Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(2Z)-2-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-1,3-benzothiazol-3(2H)-yl]propane-1-sulfonic acid](/img/structure/B1228227.png)
![9-phenyl-3,4a,5,6,7,8,8a,9-octahydro-2H-5,8-methanothiochromeno[2,3-d][1,3]thiazol-2-one](/img/structure/B1228231.png)
![3,4-dimethoxy-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B1228232.png)

![N-(2-[4-(4-Chlorophenyl)piperazin-1-yl]ethyl)-3-methoxybenzamide](/img/structure/B1228238.png)


![N'-(5-bromo-2-oxo-3-indolyl)-2-[2-(trifluoromethyl)-1-benzimidazolyl]acetohydrazide](/img/structure/B1228244.png)
![2-Hydroxybenzoic acid [2-(2-ethoxyanilino)-2-oxo-1-phenylethyl] ester](/img/structure/B1228246.png)


![8-[4-(4-Fluorophenoxy)-3-nitrophenyl]-7-(2-hydroxyethyl)-3-(phenylmethyl)purine-2,6-dione](/img/structure/B1228250.png)
![N-(6-methoxy-3-pyridinyl)-7-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B1228253.png)